molecular formula C10H12O B1293889 Benzenepropanal, 4-methyl- CAS No. 5406-12-2

Benzenepropanal, 4-methyl-

Cat. No.: B1293889
CAS No.: 5406-12-2
M. Wt: 148.2 g/mol
InChI Key: ABGZWIFTZXUDGF-UHFFFAOYSA-N
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Description

Benzenepropanal, 4-methyl- is an organic compound with the molecular formula C10H12O. It is also known as 3-(4-methylphenyl)propanal or p-methylhydrocinnamic aldehyde. This compound is characterized by a benzene ring substituted with a methyl group and a propanal group. It is commonly used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenepropanal, 4-methyl- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propionaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of Benzenepropanal, 4-methyl- often involves the catalytic hydrogenation of 4-methylcinnamaldehyde. This process uses a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature to achieve high yields.

Types of Reactions:

    Oxidation: Benzenepropanal, 4-methyl- can undergo oxidation reactions to form the corresponding carboxylic acid, 4-methylhydrocinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 4-methylphenylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: 4-Methylhydrocinnamic acid.

    Reduction: 4-Methylphenylpropanol.

    Substitution: 4-Methyl-3-nitropropanal (in the case of nitration).

Scientific Research Applications

Benzenepropanal, 4-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is widely used in the fragrance industry as a component of perfumes and scented products.

Comparison with Similar Compounds

Benzenepropanal, 4-methyl- can be compared with other similar compounds such as:

    Benzenepropanal: Lacks the methyl group on the benzene ring, resulting in different chemical and physical properties.

    4-Methylbenzaldehyde: Contains a formyl group instead of a propanal group, leading to different reactivity and applications.

    4-Methylcinnamaldehyde: Has a double bond in the side chain, which affects its chemical behavior and uses.

The uniqueness of Benzenepropanal, 4-methyl- lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it valuable in various industrial and research applications.

Properties

IUPAC Name

3-(4-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-9-4-6-10(7-5-9)3-2-8-11/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGZWIFTZXUDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063844
Record name p-Methylhydrocinnamic aldehyde
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Molecular Weight

148.20 g/mol
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CAS No.

5406-12-2
Record name 4-Methylbenzenepropanal
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Record name 3-(p-Methylphenyl)propanal
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Record name Benzenepropanal, 4-methyl-
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Record name Benzenepropanal, 4-methyl-
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Record name 3-p-tolylpropionaldehyde
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Record name 3-(P-METHYLPHENYL)PROPANAL
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Synthesis routes and methods I

Procedure details

4-Methyl cyclohexanepropanal was similarly prepared as described in Examples I and II. First, 4-methyl benzaldehyde (140 g, commercially available from Mitsubishi Gas Chemical Company, Inc.) was used to obtain 3-(4-methyl-phenyl)-propionaldehyde (130 g) with a boiling point of 120° C. at a pressure of 21 mmHg. 3-(4-Methyl-phenyl)-propionaldehyde (180 g) was consequently used to provide 4-methyl cyclohexanepropanal (104 g) with a boiling point of 112° C. at a pressure of 24 mmHg.
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Synthesis routes and methods II

Procedure details

4-Methyl 1-(3-methoxy-2-propen-1-yl)benzene was similarly prepared as described in Examples I and II. First, 4-methyl benzaldehyde (140 g, commercially available from Mitsubishi Gas Chemical Company, Inc.) was used to obtain 3-(4-methyl-phenyl)-propionaldehyde (130 g) with a boiling point of 120° C. at a pressure of 21 mmHg. 3-(4-Methyl-phenyl)-propionaldehyde (225 g) was consequently used to provide 4-methyl 1-(3-methoxy-2-propen-1-yl)benzene (139 g) with a boiling point of 117° C. at a pressure of 35 mmHg
Name
4-Methyl 1-(3-methoxy-2-propen-1-yl)benzene
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Synthesis routes and methods III

Procedure details

A solution of triphenylphosphine (0.117 moles, 30.8 g) in acetone (200 ml) is added under a nitrogen stream at r.t. with Cu (I) bis-(triphenyl-phosphine)-tetrahydroborate (0.067 moles, 40.69 g), then 3-(4-methylphenyl)propanoyl chloride (0.055 moles, 10 g) dissolved in acetone (85 ml) is dropped in 45'. The mixture is stirred at r.t. under nitrogen for 1 h. The precipitated solid is filtered, washing with acetone and the filtrate is evaporated under vacuum. The residue is dissolved in chloroform (340 ml), added with cuprous chloride (0.135 moles, 13.38 g) and stirred under nitrogen stream for 1 h at r.t. The mixture is filtered through celite, the filtrate is evaporated to dryness and the resulting residue is taken up into ethyl ether and petroleum ether, filtered and evaporated under vacuum to obtain an oil. Yield: 6.7 g (83%)
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30.8 g
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Cu
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40.69 g
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200 mL
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10 g
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85 mL
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Name
cuprous chloride
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13.38 g
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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